![molecular formula C13H11Cl2N3O B2540510 3,4-Dichlor-N-[(6-Methylpyrimidin-4-yl)methyl]benzamid CAS No. 2177365-55-6](/img/structure/B2540510.png)

3,4-Dichlor-N-[(6-Methylpyrimidin-4-yl)methyl]benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

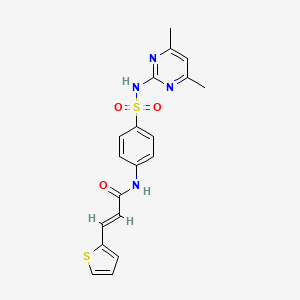

The compound "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related N-substituted benzamide derivatives has been explored in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and their cardiac electrophysiological activity have been described, indicating the potential for these compounds to act as selective class III agents in cardiac applications . Additionally, the synthesis of substituted benzamide derivatives with anti-microbial activity has been reported, suggesting a method for the introduction of pyrimidinyl groups into the benzamide framework . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and computational techniques. For example, a novel benzamide compound's structure was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations, providing insights into the geometric and electronic properties of such molecules . This approach could be applied to determine the molecular structure of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" and predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the pyrimidinyl group. The chlorination of dihydropyrimidinones using (dichloroiodo)benzene has been studied, demonstrating regioselective chlorination at specific positions . This suggests that the dichloro groups in "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" could play a significant role in its chemical reactivity, potentially affecting its interactions with biological targets or other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse, depending on their molecular structure. For instance, pyridyl substituted benzamides have been shown to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which could be relevant for material science applications . Similarly, the physical properties such as solubility, melting point, and stability of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" would need to be characterized to understand its potential applications fully.

Wissenschaftliche Forschungsanwendungen

- Forscher haben die Antikrebs-Eigenschaften dieser Verbindung untersucht. Sie könnte spezifische Signalwege hemmen, die an Tumorwachstum und Metastasierung beteiligt sind. Weitere Studien sind notwendig, um ihren Wirkmechanismus und ihr Potenzial als Therapeutikum gegen Krebs zu klären .

- Die Struktur der Verbindung deutet darauf hin, dass sie als Kinase-Inhibitor wirken könnte. Kinasen spielen eine entscheidende Rolle in der Zellsignalgebung und -regulation. Die Untersuchung ihrer Selektivität und Wirksamkeit gegen spezifische Kinasen ist für die Arzneimittelentwicklung unerlässlich .

- Einige Studien deuten darauf hin, dass diese Verbindung entzündungshemmende Eigenschaften besitzt. Sie könnte Immunantworten modulieren und Entzündungen reduzieren. Forscher sind daran interessiert, ihre Auswirkungen auf entzündungsfördernde Signalwege zu verstehen .

- Angesichts der anhaltenden globalen Gesundheitsherausforderungen ist die Antiviralforschung von entscheidender Bedeutung. Wissenschaftler haben untersucht, ob diese Verbindung antivirale Aktivität gegen bestimmte Viren zeigt. Ihr Potenzial als neuartiges antivirales Mittel erfordert weitere Untersuchungen .

- Neurodegenerative Erkrankungen sind ein großes Problem. Vorläufige Forschungsergebnisse deuten darauf hin, dass diese Verbindung neuroprotektive Wirkungen haben könnte. Sie könnte möglicherweise neuronale Schäden verringern und die kognitive Funktion verbessern .

- Rechenmethoden und molekulare Modellierung wurden eingesetzt, um die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen zu untersuchen. Forscher streben danach, ihre Struktur für spezifische Anwendungen zu optimieren, z. B. die Entwicklung neuer Medikamente oder Sonden .

Antikrebs-Potential

Kinase-Inhibitor

Entzündungshemmende Aktivität

Antivirenforschung

Neuroprotektive Effekte

Chemische Biologie und Wirkstoffdesign

Wirkmechanismus

Target of Action

It’s worth noting that pyrimidines, which are key structural fragments of this compound, are often associated with antiviral agents .

Mode of Action

The compound may undergo a process known as the dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of new compounds with potentially different biological activities.

Biochemical Pathways

Given the potential antiviral properties associated with pyrimidine structures , it’s possible that this compound could interact with viral replication pathways.

Result of Action

Compounds with similar pyrimidine structures have been associated with antiviral activity , suggesting that this compound could potentially inhibit viral replication or other related processes.

Zukünftige Richtungen

The future directions for research on “3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” and similar compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . These compounds could also be explored for their potential in a wide range of clinical applications .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKNFBIOFLWRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)